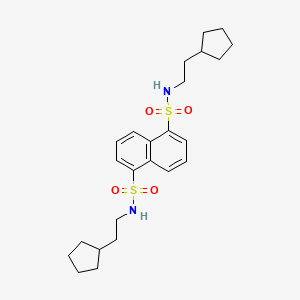![molecular formula C21H18BrNO5 B11506810 methyl 4-[3-acetyl-1-(3-bromo-4-methylphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B11506810.png)
methyl 4-[3-acetyl-1-(3-bromo-4-methylphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[3-acetyl-1-(3-bromo-4-methylphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[3-acetyl-1-(3-bromo-4-methylphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Acetylation: The addition of an acetyl group to the molecule.
Cyclization: Formation of the pyrrole ring through cyclization reactions.
Esterification: Conversion of the carboxylic acid group to an ester group.
Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3-acetyl-1-(3-bromo-4-methylphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom in the aromatic ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Methyl 4-[3-acetyl-1-(3-bromo-4-methylphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure and functional groups.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of methyl 4-[3-acetyl-1-(3-bromo-4-methylphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and altering their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromobenzoate: A simpler compound with a bromine atom on the aromatic ring.
Methyl 4-(bromomethyl)benzoate: Contains a bromomethyl group instead of the more complex structure of the target compound.
Uniqueness
Methyl 4-[3-acetyl-1-(3-bromo-4-methylphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides opportunities for further modification and functionalization, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C21H18BrNO5 |
|---|---|
Molecular Weight |
444.3 g/mol |
IUPAC Name |
methyl 4-[3-acetyl-1-(3-bromo-4-methylphenyl)-4-hydroxy-5-oxo-2H-pyrrol-2-yl]benzoate |
InChI |
InChI=1S/C21H18BrNO5/c1-11-4-9-15(10-16(11)22)23-18(17(12(2)24)19(25)20(23)26)13-5-7-14(8-6-13)21(27)28-3/h4-10,18,25H,1-3H3 |
InChI Key |
WZCKGUNFOTWRCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(C(=C(C2=O)O)C(=O)C)C3=CC=C(C=C3)C(=O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5'-(2-methoxyphenyl)-3'-methyl-1-[(2Z)-3-phenylprop-2-en-1-yl]-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11506742.png)
![methyl 11-(2,5-dimethoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B11506743.png)
![1-(2-chloro-10H-phenothiazin-10-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B11506752.png)
![1-(2,5-Dichlorophenyl)-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine](/img/structure/B11506753.png)

![6-methyl-2-{4-[(E)-2-phenylethenyl]phenyl}quinoline-4-carboxylic acid](/img/structure/B11506773.png)
![5-Chloro-3-(3-nitrophenyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11506776.png)

![2-[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenol](/img/structure/B11506781.png)
![3'-(2-methoxyphenyl)-1-(prop-2-en-1-yl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B11506782.png)

![2-{[5-acetyl-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-(2,6-dibromo-4-nitrophenyl)acetamide](/img/structure/B11506798.png)
![N-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-nicotinamide](/img/structure/B11506803.png)
![2-Methyl-5-(4-{[4-(trifluoromethoxy)phenyl]amino}phthalazin-1-yl)benzenesulfonamide](/img/structure/B11506812.png)
